Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate
Description
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is a carbamate-protected amine derivative featuring a cyclobutyl core substituted at the 3-position with a 1-fluoro-2-hydroxyethyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes. The compound’s molecular formula is C₁₁H₁₉FNO₃, with a molecular weight of 232.23 g/mol. Its structure combines a rigid cyclobutane ring with polar functional groups (fluoro and hydroxy), which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWKYXPNRVVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a suitable base[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ....
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Fluorinated or hydroxylated analogs.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The target compound’s 1-fluoro-2-hydroxyethyl group increases polarity compared to analogs with non-hydroxylated substituents (e.g., 3-fluorocyclohexyl in ). This enhances solubility in polar solvents and may improve bioavailability in drug candidates. Compounds with carbamoyl () or ketone () groups exhibit distinct reactivity profiles, enabling diverse synthetic modifications (e.g., amide couplings, Grignard reactions).
Molecular Weight and Steric Effects: The tert-butyl group contributes ~100 g/mol to the molecular weight across all analogs, providing steric protection to the amine. Smaller substituents (e.g., methylamino in ) reduce steric hindrance, favoring nucleophilic reactions.
Applications :
- Fluorinated analogs (e.g., ) are valuable in medicinal chemistry due to fluorine’s metabolic stability and electronegativity.
- Hydroxyethyl-substituted derivatives (target compound) may serve as precursors for prodrugs or linkers in antibody-drug conjugates (ADCs).
Stability Considerations: The hydroxy group in the target compound could render it susceptible to oxidation or esterification, unlike non-hydroxylated analogs (e.g., ). Boc-protected amines generally resist basic conditions but cleave under acidic environments (e.g., trifluoroacetic acid), a trait shared across all listed compounds.
Biological Activity
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.3 g/mol. The compound features a tert-butyl group, a cyclobutyl ring, and a fluorinated hydroxyethyl side chain, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclobutyl Ring : Utilizing cyclization reactions with appropriate precursors.
- Introduction of Fluoro and Hydroxy Groups : Employing fluorination techniques followed by hydroxymethylation.
- Carbamate Formation : Reacting the intermediate with tert-butyl isocyanate.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom and hydroxymethyl group enhances lipophilicity and binding affinity, potentially influencing its pharmacodynamics.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it inhibits the growth of certain bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Activity
Preliminary investigations reveal that this compound may possess anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects of this compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition compared to control groups, indicating promising antimicrobial activity.
-
Evaluation of Anticancer Effects :
- Objective : To investigate the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate | Lacks fluorine | Moderate antimicrobial |
| Tert-butyl N-[3-fluoro-cyclobutyl]carbamate | Lacks hydroxymethyl | Lower cytotoxicity |
| Tert-butyl N-[3-(1-ethynyl-cyclobutyl)carbamate | Ethynyl group present | Enhanced reactivity |
Q & A
Q. What are the typical synthetic routes for Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate, and what reaction conditions optimize yield?
The synthesis often involves coupling tert-butyl carbamate derivatives with fluorinated cyclobutyl intermediates under basic conditions. For example, analogous compounds like tert-butyl N-(2-cyanocyclopropyl)carbamate are synthesized using di-tert-butyl dicarbonate (Boc₂O) and amines in dichloromethane or tetrahydrofuran with triethylamine as a base . Key parameters include:
- Temperature : Mild conditions (0–25°C) to prevent side reactions.
- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution.
- Catalysis : Bases like triethylamine neutralize HCl byproducts, improving reaction efficiency.
Yield optimization requires monitoring via TLC or HPLC and purification by column chromatography .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should focus on:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Hydrolytic sensitivity : Exposure to aqueous buffers at pH 2–12, monitored by NMR or LC-MS to detect hydrolysis products (e.g., tert-butyl alcohol, cyclobutylamine derivatives).
- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).
Safety data sheets (SDS) for similar compounds recommend storage at 2–8°C in inert atmospheres to prevent degradation .
Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?
- NMR spectroscopy : H/C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H), cyclobutyl protons (δ 1.8–3.0 ppm), and hydroxyethyl fluorine coupling patterns.
- Mass spectrometry (HRMS) : Exact mass verification (e.g., molecular formula C₁₂H₂₁FNO₃ requires m/z ~270.15).
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to quantify impurities (<1% threshold) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for targeted modifications (e.g., fluorination effects on lipophilicity).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, tert-butyl carbamates with hydroxyethyl groups show anti-inflammatory activity via COX-2 inhibition .
- Reaction path search : Tools like IRC (Intrinsic Reaction Coordinate) analysis optimize transition states for synthetic steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Controlled replication : Standardize solvents, catalysts, and temperature (e.g., discrepancies in Boc protection efficiency may arise from moisture sensitivity).
- Meta-analysis : Compare datasets from PubChem or CAS Common Chemistry to identify outliers or trends. For example, steric hindrance in cyclobutyl rings may reduce yields in bulky derivatives .
- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm bioactivity .
Q. How can researchers design experiments to probe the compound’s reactivity in complex biological matrices?
- Isotopic labeling : Incorporate O or F tags to track metabolic pathways via PET/MRI imaging.
- Click chemistry : Introduce azide/alkyne handles for bioorthogonal tagging in live-cell studies.
- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
